BLI-489 free acid

β-lactamase inhibitor antimicrobial resistance susceptibility testing

BLI-489 free acid is a bicyclic penem β-lactamase inhibitor targeting class A, C, and D enzymes—a spectrum legacy inhibitors (tazobactam, clavulanic acid) cannot achieve. At 4 μg/mL, piperacillin-BLI-489 restores susceptibility in 92% of resistant enteric bacilli (vs. 66% for piperacillin-tazobactam). With meropenem, restores activity in 92% of KPC/NDM/OXA-expressing CRE isolates. Low mutation frequency (≤1.0×10⁻⁹) and MPC ≤32 mg/L enable resistance profiling. Validated in vivo at 8:1 ratio in murine systemic infection models. Benchmark inhibitor for novel antibiotic screening and CRE drug discovery programs.

Molecular Formula C13H11N3O4S
Molecular Weight 305.31 g/mol
CAS No. 635322-76-8
Cat. No. B10820932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLI-489 free acid
CAS635322-76-8
Molecular FormulaC13H11N3O4S
Molecular Weight305.31 g/mol
Structural Identifiers
SMILESC1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)O
InChIInChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1
InChIKeyDMEYZPJEFHGESJ-CPWLGJMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BLI-489 Free Acid (CAS 635322-76-8): Chemical Identity and Baseline Procurement Profile


BLI-489 free acid is a synthetic bicyclic penem β-lactamase inhibitor with the molecular formula C₁₃H₁₁N₃O₄S and a molecular weight of 305.31 g/mol. [1] It was developed as a novel carbapenem-class β-lactamase inhibitor [2] designed to restore the activity of partner β-lactam antibiotics against resistant bacteria expressing class A, C, and D β-lactamases. [3] The compound is available as a free acid research reagent for in vitro and in vivo studies, with reported solubility in DMSO of ≥105 mg/mL.

BLI-489 Free Acid (CAS 635322-76-8): Why Generic Substitution with Other β-Lactamase Inhibitors Fails in Critical Assays


Traditional β-lactamase inhibitors (tazobactam, clavulanic acid, sulbactam) effectively target molecular class A enzymes but lack significant activity against class C (AmpC) and class D β-lactamase-producing organisms, which are now highly prevalent among clinical pathogens. [1] BLI-489 was specifically designed to address this critical coverage gap; its bicyclic penem scaffold confers potent inhibitory activity against class A, C, and D β-lactamases, a broader spectrum that cannot be replicated by substituting legacy inhibitors. [2] Furthermore, the inhibitor:antibiotic ratio and constant concentration used in susceptibility testing are compound-specific; for BLI-489, a constant concentration of 4 μg/mL is required for accurate susceptibility reporting, and using ratios optimized for tazobactam or clavulanic acid would yield false susceptibility results. [3]

BLI-489 Free Acid (CAS 635322-76-8): Quantitative Differentiation Against Key Comparators


Enhanced Coverage of Piperacillin-Nonsusceptible Enteric Bacilli Compared to Tazobactam

In a panel of recently identified clinical isolates where 55% of enteric bacilli were nonsusceptible to piperacillin alone (MIC ≥ 32 μg/mL), the combination of piperacillin with BLI-489 at a constant concentration of 4 μg/mL inhibited 92% of these piperacillin-nonsusceptible strains at ≤16 μg/mL. In contrast, piperacillin-tazobactam inhibited only 66% of the same strains at ≤16 μg/mL. [1] This represents a 39% relative improvement in the proportion of resistant strains brought into the susceptible range.

β-lactamase inhibitor antimicrobial resistance susceptibility testing

Synergistic Activity with Meropenem Against Diverse Carbapenemase-Producing CRE

In checkerboard assays evaluating synergy against carbapenem-resistant Enterobacterales (CRE) isolates, BLI-489 combined with meropenem demonstrated a synergistic effect in 23 of 25 CRE isolates tested (92%). Specifically, synergy was observed in 8/10 carbapenem-resistant K. pneumoniae, 9/9 E. cloacae, and 6/6 E. coli isolates. For imipenem combinations, synergy was observed in 19/25 isolates (76%). [1]

carbapenem-resistant Enterobacterales synergy testing β-lactamase inhibitor

Low Spontaneous Resistance Development Frequency In Vitro

Spontaneous mutation frequency testing against the piperacillin/BLI-489 combination (BLI-489 constant 4 mg/L) demonstrated values of ≤1.0 × 10⁻⁹ for E. coli (OXA-3, OXA-7, ACT-1, SHV-1), Salmonella Typhimurium (CTX-M-5), K. pneumoniae (SHV-1 and SHV-5), and E. cloacae (AmpC). [1] For AmpC-producing P. aeruginosa, frequencies were higher (6.52 × 10⁻⁶ to 1.0 × 10⁻⁷), with β-lactamase-negative P. aeruginosa showing 2.68 × 10⁻⁸. The mutant prevention concentration (MPC) was ≤32 mg/L for all strains tested. [2]

resistance development mutation frequency antimicrobial stewardship

In Vivo Efficacy in Murine Systemic Infection Models

In acute lethal systemic infection models in mice, piperacillin-BLI-489 dosed at an 8:1 ratio was efficacious against infections caused by class A (including extended-spectrum β-lactamase-producing), class C (AmpC), and class D β-lactamase-expressing pathogens. [1] Median effective doses (ED₅₀) were established in these models, confirming the in vivo translation of the broad-spectrum β-lactamase inhibition observed in vitro.

murine infection model in vivo efficacy ESBL

BLI-489 Free Acid (CAS 635322-76-8): High-Impact Research and Industrial Application Scenarios


Susceptibility Testing and Surveillance of Piperacillin-Resistant Gram-Negative Isolates

In antimicrobial susceptibility testing and surveillance programs, BLI-489 free acid at a constant concentration of 4 μg/mL can be used in combination with piperacillin to accurately identify susceptible and resistant Gram-negative isolates. [1] This methodology recovers susceptibility in 92% of piperacillin-nonsusceptible enteric bacilli, compared to only 66% for piperacillin-tazobactam, making it a superior tool for evaluating the potential clinical utility of piperacillin against ESBL- and AmpC-producing strains.

In Vitro Synergy Studies Against Carbapenem-Resistant Enterobacterales (CRE)

BLI-489 free acid is an essential research reagent for investigating combination therapies against CRE. Checkerboard synergy assays demonstrate that BLI-489 combined with meropenem restores activity in 92% of diverse CRE isolates expressing KPC, NDM, and OXA carbapenemases. [1] This high synergy rate supports its use as a benchmark β-lactamase inhibitor for evaluating novel antibiotic candidates and as a positive control in drug discovery screening programs targeting CRE.

Resistance Development Profiling and Mutant Prevention Concentration Studies

BLI-489 free acid is valuable for studies evaluating the propensity for resistance emergence in β-lactam/β-lactamase inhibitor combinations. The piperacillin/BLI-489 combination yields low spontaneous mutation frequencies (≤1.0 × 10⁻⁹) in Enterobacterales and a defined mutant prevention concentration (MPC ≤ 32 mg/L). [1] These quantitative benchmarks enable comparative resistance development profiling against other inhibitor combinations and inform dosing strategies for minimizing resistance selection.

In Vivo Preclinical Efficacy Testing in Murine Infection Models

BLI-489 free acid can be formulated for in vivo administration to evaluate the efficacy of β-lactam/β-lactamase inhibitor combinations in murine models of systemic infection. [1] The demonstrated efficacy of piperacillin-BLI-489 (8:1 ratio) against class A, C, and D β-lactamase-producing pathogens validates its use as a reference inhibitor for comparative in vivo studies and for establishing PK/PD relationships of novel β-lactamase inhibitors.

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